![molecular formula C17H16BrClO4 B5204903 4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5204903.png)
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that belongs to the family of aldehydes. It is also known as BCPM and is widely used in scientific research. This compound has gained much attention in recent years due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of BCPM is not fully understood. However, it has been suggested that BCPM exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. BCPM has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. It has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense. BCPM has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BCPM has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. BCPM has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. BCPM has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
BCPM has several advantages for lab experiments. It is easy to synthesize and has high purity and reproducibility. BCPM has been extensively studied, and its effects have been well characterized. However, BCPM has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. BCPM is also a relatively new compound, and its long-term effects are not well understood.
Future Directions
There are several future directions for the study of BCPM. One area of research is the development of new synthetic methods to improve the yield, purity, and reproducibility of BCPM. Another area of research is the investigation of the mechanism of action of BCPM. More studies are needed to fully understand how BCPM modulates various signaling pathways. BCPM has also shown potential for the treatment of neurodegenerative diseases, and more research is needed to explore this potential. Finally, the development of new formulations and delivery methods for BCPM could improve its solubility and bioavailability, making it more useful for therapeutic applications.
Conclusion:
In conclusion, BCPM is a chemical compound that has gained much attention in recent years due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities. BCPM has several advantages for lab experiments, including easy synthesis and well-characterized effects. However, BCPM also has some limitations, including poor solubility in water and a lack of long-term safety data. There are several future directions for the study of BCPM, including the development of new synthetic methods, investigation of the mechanism of action, and exploration of its potential for treating neurodegenerative diseases.
Synthesis Methods
The synthesis of BCPM can be achieved by several methods. One of the most commonly used methods is the reaction of 4-bromo-2-chlorophenol with 3-chloropropyl-3-methoxybenzene in the presence of sodium hydride. The resulting intermediate is then reacted with benzaldehyde to yield BCPM. This method has been optimized to achieve high yields, purity, and reproducibility.
Scientific Research Applications
BCPM has been extensively used in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities. BCPM has been found to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress in various cell lines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. BCPM has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO4/c1-21-17-9-12(11-20)3-5-16(17)23-8-2-7-22-15-6-4-13(18)10-14(15)19/h3-6,9-11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCGCCIPBMDEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)
![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)
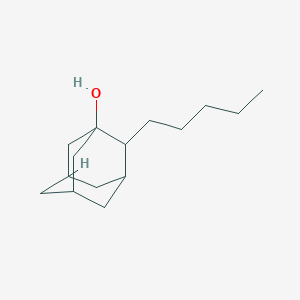
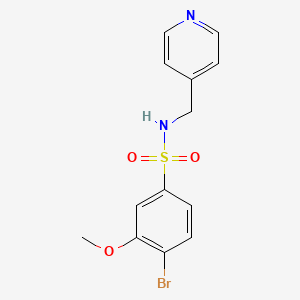
![N-[4-({[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5204839.png)
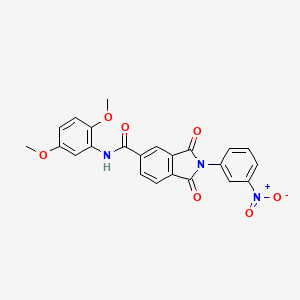
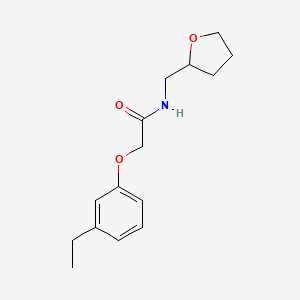
![methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate](/img/structure/B5204862.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5204873.png)
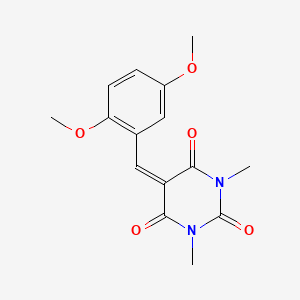
![methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5204879.png)
![2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone](/img/structure/B5204906.png)